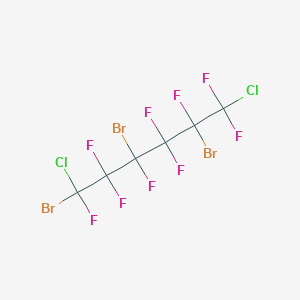
2-(三氟甲基)苯乙酰溴
概述
描述
“2-(Trifluoromethyl)phenacyl bromide” is an organic fluorinated building block . It has a molecular formula of C9H6BrF3O and an average mass of 267.043 Da .
Synthesis Analysis
The synthesis of “2-(Trifluoromethyl)phenacyl bromide” involves various methods. For instance, it can be synthesized from 2,5-CTF . Another method involves the reaction between thiosalicylic acid and 4-trifluoromethyl phenacyl bromide in the presence of triethylamine and DMF, resulting in the formation of 3-hydroxybenzo[b]thiophen-2-yl(4-(trifluoromethyl)phenyl)methanone .Molecular Structure Analysis
The molecular structure of “2-(Trifluoromethyl)phenacyl bromide” can be represented by the InChI code: 1S/C9H6BrF3O/c10-5-8(14)6-3-1-2-4-7(6)9(11,12)13/h1-4H,5H2 .Chemical Reactions Analysis
In terms of chemical reactions, benzenesulfinic acid ammonium salt might react with “2-(Trifluoromethyl)phenacyl bromide” to give β-keto sulfone . It is also used in Rap-Stoermer condensation reactions .Physical And Chemical Properties Analysis
“2-(Trifluoromethyl)phenacyl bromide” has a melting point of 28-30°C, a boiling point of 52/0.03mm, and a density of 1.592±0.06 g/cm3 (20 ºC 760 Torr) . It is slightly soluble in water .作用机制
Mode of Action
The mode of action of 2-(Trifluoromethyl)phenacyl bromide involves a series of chemical reactions. In one example, it was used in the synthesis of thiophene derivatives . The compound underwent a reaction with 2-bromo-3,3,3-trifluoropropene and benzylthiols under an SN2’ mechanism to form 2-bromo-3,3-difluoroallyl benzyl sulfide .
Biochemical Pathways
It is known to participate in the synthesis of thiophene derivatives, which are biologically active compounds with various applications .
Result of Action
Its role in the synthesis of thiophene derivatives suggests it may contribute to the biological activities of these compounds .
Action Environment
It is known that the compound is stored under inert gas (nitrogen or argon) at 2-8°c .
实验室实验的优点和局限性
The main advantage of using 2-(Trifluoromethyl)phenacyl bromide in laboratory experiments is its low cost and ease of synthesis. It is also a stable compound, making it suitable for long-term storage. Additionally, 2-(Trifluoromethyl)phenacyl bromide can be used in a variety of ways, making it a versatile tool in the laboratory. The main limitation of using 2-(Trifluoromethyl)phenacyl bromide is that it is not very soluble in water, making it difficult to use in aqueous solutions.
未来方向
In the future, 2-(Trifluoromethyl)phenacyl bromide could be used in the development of new catalysts and reagents for organic synthesis. Additionally, it could be used to study the structure and reactivity of molecules, as well as to study the properties of various materials. 2-(Trifluoromethyl)phenacyl bromide could also be used to develop new methods for the synthesis of other compounds, and to study the metabolism of drugs and other compounds in the body. Finally, 2-(Trifluoromethyl)phenacyl bromide could be used to develop new ligands for coordination chemistry, which could be used to study the properties of metal ions and their interactions with other molecules.
科学研究应用
生物活性噻吩衍生物的合成
2-(三氟甲基)苯乙酰溴: 用于合成噻吩衍生物,这类化合物具有广泛的生物活性。 噻吩表现出药理特性,例如抗癌、抗炎和抗菌作用 。该化合物在各种杂环化反应中用作前体,以生成基于噻吩的类似物,然后对其进行生物功效测试。
有机半导体的开发
该化合物在材料科学领域,特别是在有机半导体的开发中发挥着至关重要的作用。 它参与形成有机场效应晶体管 (OFET) 和有机发光二极管 (OLED) 基础的分子合成 。这些应用对于推动柔性电子和显示技术具有重要意义。
腐蚀抑制剂
在工业化学中,2-(三氟甲基)苯乙酰溴 用于创建用作腐蚀抑制剂的分子 。这些抑制剂对于保护金属和合金免受腐蚀过程至关重要,从而延长了各种工业部件的使用寿命。
生物材料的制造
该化合物在生物医学领域有应用,特别是在用于医疗器械和植入物的材料制造方面。 它的反应性允许创建生物相容的聚合物和涂层,可以承受生理环境.
β-酮砜的合成
2-(三氟甲基)苯乙酰溴: 用于通过与苯磺酸铵盐反应合成 β-酮砜 。β-酮砜是有机合成中宝贵的中间体,在药物和农用化学品中具有潜在的应用。
Rap-Stoermer 缩合反应
该化合物是 Rap-Stoermer 缩合反应中的关键试剂。 它与各种底物反应形成杂环化合物,这些化合物在研究和工业环境中都引起了关注 。这些反应对于创建具有独特物理和化学性质的复杂分子结构至关重要。
安全和危害
属性
IUPAC Name |
2-bromo-1-[2-(trifluoromethyl)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrF3O/c10-5-8(14)6-3-1-2-4-7(6)9(11,12)13/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWZCBMKXNYOQAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CBr)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50380925 | |
| Record name | 2-(Trifluoromethyl)phenacyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50380925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
54109-16-9 | |
| Record name | 2-(Trifluoromethyl)phenacyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50380925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-1-[2-(trifluoromethyl)phenyl]ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanoic acid](/img/structure/B1305985.png)









![Bis[3,5-bis(trifluoromethyl)phenyl]methanol](/img/structure/B1306020.png)

